
Ethene,methoxy-d3-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound has the molecular formula C3H6O and a molecular weight of 58.0791 . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methoxy group, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethene, methoxy-d3-(9CI) can be synthesized through the deuteration of methoxyethene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions. One common method is the catalytic deuteration of methoxyethene using deuterium gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of ethene, methoxy-d3-(9CI) typically involves large-scale deuteration processes. These processes use deuterium gas and specialized catalysts to ensure efficient and high-yield production. The reaction conditions are optimized to achieve maximum deuterium incorporation while maintaining the integrity of the methoxyethene structure .
化学反応の分析
Types of Reactions
Ethene, methoxy-d3-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethene, methoxy-d3-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium content.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated compounds for various industrial processes
作用機序
The mechanism of action of ethene, methoxy-d3-(9CI) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing insights into reaction pathways and intermediates. In catalytic processes, the compound can act as a substrate, undergoing transformations facilitated by catalysts such as palladium .
類似化合物との比較
Similar Compounds
Methoxyethene (Vinyl Methyl Ether): The non-deuterated form of ethene, methoxy-d3-(9CI).
Methoxyethane (Ethyl Methyl Ether): A similar ether compound with different alkyl groups.
Methoxypropene (Isopropenyl Methyl Ether): Another ether with a different alkyl group.
Uniqueness
Ethene, methoxy-d3-(9CI) is unique due to its deuterium content, which makes it valuable in isotopic labeling studies. The presence of deuterium allows for the tracking of the compound in various chemical and biological processes, providing detailed insights into reaction mechanisms and metabolic pathways .
特性
分子式 |
C3H6O |
|---|---|
分子量 |
61.10 g/mol |
IUPAC名 |
trideuteriomethoxyethene |
InChI |
InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3/i2D3 |
InChIキー |
XJRBAMWJDBPFIM-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC=C |
正規SMILES |
COC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


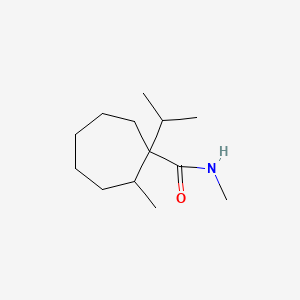
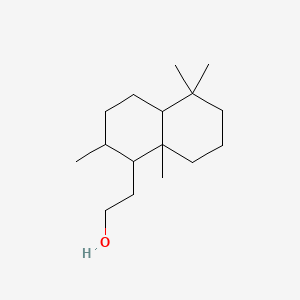
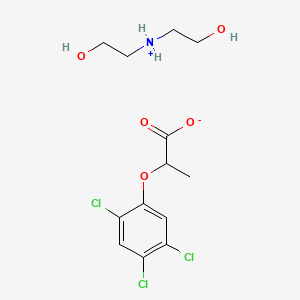
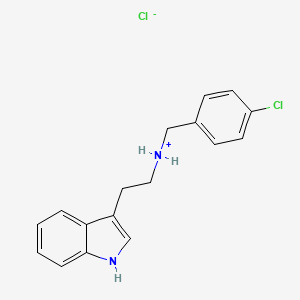
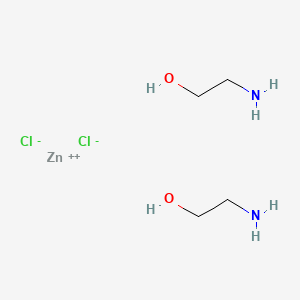
![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
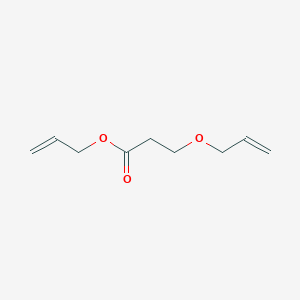
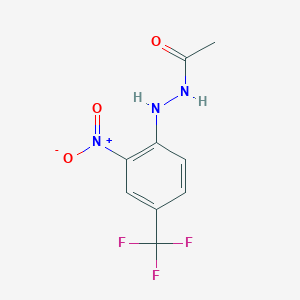
![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

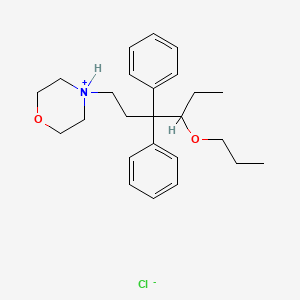

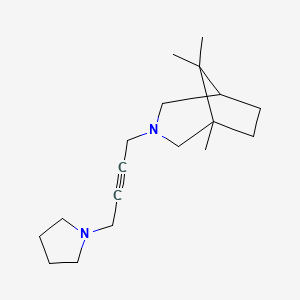
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
